molecular formula C11H8N2S B076866 4-Isothiazolecarbonitrile, 5-methyl-3-phenyl- CAS No. 13950-63-5

4-Isothiazolecarbonitrile, 5-methyl-3-phenyl-

Cat. No. B076866
CAS RN: 13950-63-5
M. Wt: 200.26 g/mol
InChI Key: YTFPCDXTBRASGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isothiazolecarbonitrile, 5-methyl-3-phenyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Mechanism Of Action

The mechanism of action of 4-Isothiazolecarbonitrile, 5-methyl-3-phenyl- is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been reported to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

4-Isothiazolecarbonitrile, 5-methyl-3-phenyl- has been reported to have various biochemical and physiological effects. It has been reported to induce apoptosis, which is a programmed cell death process that is important in the development and maintenance of healthy tissues. Additionally, it has been reported to inhibit cell proliferation, which is important in the treatment of cancer. This compound has also been reported to have anti-inflammatory and antioxidant activity, which may be useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

4-Isothiazolecarbonitrile, 5-methyl-3-phenyl- has several advantages and limitations for laboratory experiments. One of the advantages is that it is relatively easy to synthesize using different methods. Additionally, it has been reported to have good solubility in various solvents, which makes it easy to handle in laboratory experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, it has been reported to have low stability under certain conditions, which may limit its use in some experiments.

Future Directions

For the study of this compound include its potential use in the treatment of other diseases, its effects on different types of cancer cells, and the development of new synthesis methods.

Synthesis Methods

The synthesis of 4-Isothiazolecarbonitrile, 5-methyl-3-phenyl- has been reported using different methods. One of the methods involves the reaction of 4-methyl-3-phenylisothiazole-5-carboxylic acid with thionyl chloride and then with potassium cyanide. Another method involves the reaction of 4-methyl-3-phenylisothiazole-5-carboxylic acid with phosphorus pentachloride and then with potassium cyanide. These methods have been reported to yield good results and have been used in scientific research.

Scientific Research Applications

4-Isothiazolecarbonitrile, 5-methyl-3-phenyl- has been studied for its potential applications in various fields. One of the applications of this compound is in the field of medicinal chemistry. It has been reported to have antitumor activity and has been studied for its potential use in cancer treatment. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been reported to have antibacterial and antifungal activity and has been studied for its potential use in the development of new antibiotics.

properties

IUPAC Name

5-methyl-3-phenyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFPCDXTBRASGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345940
Record name 4-Isothiazolecarbonitrile, 5-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothiazolecarbonitrile, 5-methyl-3-phenyl-

CAS RN

13950-63-5
Record name 5-Methyl-3-phenyl-4-isothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13950-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isothiazolecarbonitrile, 5-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.